molecular formula C16H27AlO7 B13826175 Aluminum s-butoxide bis(ethylacetoacetate)

Aluminum s-butoxide bis(ethylacetoacetate)

Cat. No.: B13826175
M. Wt: 358.36 g/mol
InChI Key: XOPZOFQVTHIZKA-WSTITRFPSA-L
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Description

Aluminum s-butoxide bis(ethylacetoacetate) is an organometallic compound with the molecular formula C16H27AlO7 and a molecular weight of 358.37 g/mol . It is a metal alcoholate, specifically an aluminum complex, where aluminum is coordinated with s-butoxide and ethylacetoacetate ligands. This compound is known for its applications in various fields, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum s-butoxide bis(ethylacetoacetate) can be synthesized through the chelation of aluminum sec-butoxide with ethyl acetoacetate. The reaction typically involves mixing aluminum sec-butoxide with ethyl acetoacetate in a controlled environment. The reaction conditions, such as temperature and solvent, can vary depending on the desired product characteristics .

Industrial Production Methods

In industrial settings, the production of aluminum s-butoxide bis(ethylacetoacetate) often involves large-scale chelation processes. The reaction is carried out in reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Aluminum s-butoxide bis(ethylacetoacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of aluminum s-butoxide bis(ethylacetoacetate) involves its ability to form stable chelate complexes with various ligands. This chelation process enhances the reactivity and stability of the compound, making it effective in catalysis and material synthesis. The molecular targets and pathways involved depend on the specific application and the ligands used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aluminum s-butoxide bis(ethylacetoacetate) is unique due to its specific coordination with s-butoxide and ethylacetoacetate ligands, which provide distinct reactivity and stability properties. This makes it particularly useful in applications requiring precise control over reaction conditions and product characteristics .

Properties

Molecular Formula

C16H27AlO7

Molecular Weight

358.36 g/mol

IUPAC Name

ethyl (Z)-3-[butan-2-yloxy-[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxyalumanyl]oxybut-2-enoate

InChI

InChI=1S/2C6H10O3.C4H9O.Al/c2*1-3-9-6(8)4-5(2)7;1-3-4(2)5;/h2*4,7H,3H2,1-2H3;4H,3H2,1-2H3;/q;;-1;+3/p-2/b2*5-4-;;

InChI Key

XOPZOFQVTHIZKA-WSTITRFPSA-L

Isomeric SMILES

CCC(O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)OCC)/C)C

Canonical SMILES

CCC(C)O[Al](OC(=CC(=O)OCC)C)OC(=CC(=O)OCC)C

Origin of Product

United States

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